An In-depth Technical Guide to the Synthesis and Purification of D-{Ala-Ala-Ala-Ala-Ala} Peptide
An In-depth Technical Guide to the Synthesis and Purification of D-{Ala-Ala-Ala-Ala-Ala} Peptide
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the D-penta-alanine peptide (D-{Ala-Ala-Ala-Ala-Ala}). The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow.
Introduction
Peptides composed of D-amino acids exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts, making them attractive candidates for therapeutic applications. D-penta-alanine is a homooligomer of D-alanine, a non-proteinogenic amino acid. Its synthesis and purification require precise control over coupling reactions to prevent racemization and efficient purification strategies to isolate the target peptide from closely related impurities. This guide details a robust Fmoc-based solid-phase synthesis approach, followed by a comprehensive purification and characterization workflow.
Synthesis of D-{Ala-Ala-Ala-Ala-Ala}
The primary method for the chemical synthesis of D-{Ala-Ala-Ala-Ala-Ala} is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] This approach involves the stepwise addition of Nα-Fmoc protected D-alanine residues to a growing peptide chain anchored to an insoluble resin support.[1]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol details the manual synthesis of D-{Ala-Ala-Ala-Ala-Ala}-NH2 on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
-
Amino Acid Coupling (repeated for each of the five D-alanine residues):
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the Fmoc-D-Ala-OH/HOBt solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads) after 4 hours, a second coupling may be necessary.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection: After the fifth D-alanine coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for D-{Ala}5.
Purification of D-{Ala-Ala-Ala-Ala-Ala}
The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on hydrophobicity.[4]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude D-{Ala-Ala-Ala-Ala-Ala} peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Equilibration: Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B) at a flow rate appropriate for the column size (e.g., 15-20 mL/min).
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient is often effective for separating closely related impurities. For example, a gradient of 5% to 45% Solvent B over 40 minutes.
-
Fraction Collection: Monitor the elution profile at a wavelength of 214-220 nm, where the peptide bond absorbs.[3] Collect fractions corresponding to the major peak, which should be the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar stationary phase but a smaller column dimension and lower flow rate.
-
Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Purification and Analysis Workflow Diagram
Caption: Purification and analysis workflow for D-{Ala}5 peptide.
Characterization of D-{Ala-Ala-Ala-Ala-Ala}
The identity and purity of the synthesized peptide must be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized.[7][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[9]
Expected Mass: The monoisotopic mass of D-{Ala-Ala-Ala-Ala-Ala}-NH2 (C15H28N6O5) is calculated to be 372.2121 g/mol . In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]+ at m/z 373.2194.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the peptide, which can be used to confirm its structure.[10] For a simple peptide like penta-alanine, the spectrum will show characteristic signals for the alpha-protons and the methyl protons of the alanine (B10760859) residues.
Expected ¹H NMR Signals (in D₂O):
-
α-H: A multiplet (quartet) around 4.0-4.3 ppm.
-
β-CH₃: A multiplet (doublet) around 1.3-1.5 ppm.
The integration of these signals should correspond to the number of protons (5 alpha-protons and 15 methyl protons).
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and purification of D-{Ala-Ala-Ala-Ala-Ala}. These values are representative and may vary depending on the specific synthesis conditions and equipment used.
Table 1: Synthesis Parameters and Expected Yields
| Parameter | Value | Reference |
| Resin Type | Rink Amide MBHA | [11] |
| Resin Loading | 0.6 mmol/g | General SPPS |
| Scale | 0.1 mmol | General SPPS |
| Fmoc-D-Ala-OH excess | 3 equivalents per coupling | General SPPS |
| Coupling Reagents | DIC/HOBt | [12] |
| Number of Couplings | 5 | N/A |
| Expected Crude Yield | 60-80% | General SPPS |
| Theoretical Crude Weight | 37.2 mg | N/A |
| Expected Crude Weight | 22.3 - 29.8 mg | General SPPS |
Table 2: RP-HPLC Purification Parameters
| Parameter | Value | Reference |
| Column | Preparative C18 | |
| Solvents | A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN | [10] |
| Gradient | 5-45% B over 40 min | |
| Flow Rate | 20 mL/min | [13] |
| Detection Wavelength | 214 nm | [11] |
| Expected Purity after 1st Pass | >90% | [3] |
| Expected Final Purity | >95% | [3] |
| Expected Recovery from Purification | 40-60% | General Peptide Purification |
Table 3: Analytical Characterization Data
| Analysis | Parameter | Expected Value | Reference |
| Mass Spectrometry (ESI-MS) | Molecular Formula | C₁₅H₂₈N₆O₅ | N/A |
| Monoisotopic Mass | 372.2121 g/mol | N/A | |
| Observed [M+H]⁺ | m/z 373.2194 | N/A | |
| ¹H NMR (in D₂O) | α-H Chemical Shift | ~4.0-4.3 ppm (multiplet) | |
| β-CH₃ Chemical Shift | ~1.3-1.5 ppm (multiplet) | ||
| Analytical HPLC | Purity | >95% | [3] |
Conclusion
This technical guide provides a detailed framework for the successful synthesis, purification, and characterization of the D-{Ala-Ala-Ala-Ala-Ala} peptide. By following the outlined Fmoc-SPPS and RP-HPLC protocols, researchers can obtain high-purity D-penta-alanine for various scientific applications. The provided quantitative data serves as a benchmark for process optimization and quality control. The robust analytical characterization methods ensure the identity and purity of the final product, which is crucial for its use in research and development.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. chimia.ch [chimia.ch]
- 3. bachem.com [bachem.com]
- 4. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
